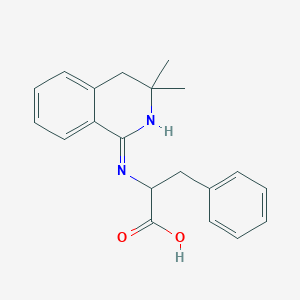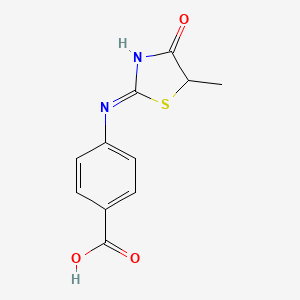![molecular formula C3H4N4OS B1418187 5-氨基-[1,3,4]噻二唑-2-甲醛肟 CAS No. 25306-05-2](/img/structure/B1418187.png)
5-氨基-[1,3,4]噻二唑-2-甲醛肟
描述
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is a compound that belongs to the thiadiazole family . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing the thiadiazole motif are fairly common in pharmacology .
Synthesis Analysis
The synthesis of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime involves a three-step process . The compounds are synthesized efficiently in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is elucidated using various spectral and elemental analyses .Chemical Reactions Analysis
The synthesis of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime involves an O2 oxidative S–N bond formation . This protocol is free of metal, catalyst, and iodine, and it results in excellent to good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime can be determined using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .科学研究应用
合成和性质
- 5-氨基-[1,3,4]噻二唑-2-甲醛肟作为噻二唑家族的一部分,用于合成各种复杂化合物。例如,它参与Cornforth重排反应,并形成适用于提取α-氨基酸(Prokhorova et al., 2010)的化合物。
化学反应和衍生物
- 该化合物参与顺序缩合和I2介导的氧化C–O/C–S键形成,导致各种噻二唑衍生物(Niu et al., 2015)的合成。
- 它还用于通过与不同醛反应获得含肟醚基团的新型噻二唑(Cao, 2013)。
生物学和药用意义
- 5-氨基-[1,3,4]噻二唑-2-甲醛肟的衍生物被用于其生物学、药用和药用应用的研究,如抗微生物特性(Alrammahi et al., 2017)。
- 特定衍生物在体外研究中表现出中等抗微生物活性(Govori et al., 2014)。
化学转化
- 该化合物参与各种化学转化,导致形成具有潜在应用于健康科学和药学(Makwane et al., 2018)的多样衍生物。
未来方向
The future directions for 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime could involve further evaluation of its potential as a urease inhibitor . Additionally, the development of novel and more effective anticancer therapeutics is an urgent task , and thiadiazole derivatives could serve as potential anticancer agents .
作用机制
Target of Action
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime, a derivative of 1,3,4-thiadiazole, has been found to exhibit potent antimicrobial activity . The primary targets of this compound are likely to be microbial cells, specifically those of E. coli , B. mycoides , and C. albicans . These organisms play various roles in human health and disease, and their inhibition can help control infections.
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes and interact strongly with biological targets due to their mesoionic character . This interaction could lead to changes in the microbial cells that result in their inhibition or death .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiadiazole derivatives , multiple pathways could be affected.
Pharmacokinetics
Thiadiazole derivatives are generally known for their good liposolubility, attributed to the presence of the sulfur atom . This suggests that 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime could have favorable bioavailability.
Result of Action
The primary result of the action of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is the inhibition of microbial growth. In tests against E. coli , B. mycoides , and C. albicans , certain 1,3,4-thiadiazole derivatives outperformed others in terms of antimicrobial activity . This suggests that these compounds could have potential as antimicrobial agents.
生化分析
Biochemical Properties
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 9 (CDK9) and cyclin T1, which are crucial for cell cycle regulation . The compound’s interaction with these enzymes involves bonding and hydrophobic interactions with key amino acid residues, which can influence the enzyme’s activity and stability . Additionally, 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime has been shown to inhibit the formation of certain radicals, demonstrating its potential antioxidant properties .
Cellular Effects
The effects of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime on various cell types and cellular processes are profound. It has been observed to exert cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime exerts its effects through various mechanisms. It binds to specific biomolecules, such as CDK9 and cyclin T1, inhibiting their activity and leading to cell cycle arrest . The compound’s ability to form hydrogen bonds and hydrophobic interactions with these proteins is crucial for its inhibitory action . Additionally, 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function . Understanding these processes is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to certain compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins . This subcellular localization is critical for its role in regulating gene expression and cellular processes .
属性
IUPAC Name |
(NE)-N-[(5-amino-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-3-7-6-2(9-3)1-5-8/h1,8H,(H2,4,7)/b5-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLKJYHRBBXHCF-ORCRQEGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)

![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)
![Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1418112.png)
![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)



![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)


![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)

